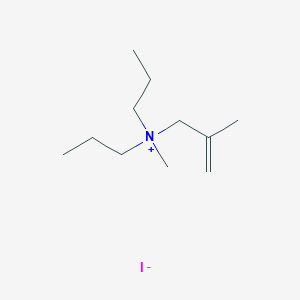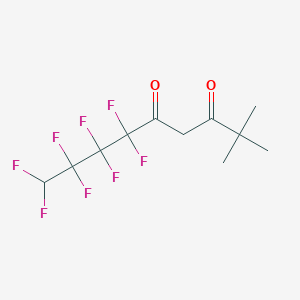![molecular formula C35H21F9O B14514846 9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL CAS No. 62895-59-4](/img/structure/B14514846.png)
9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound features a phenanthrene backbone substituted with trifluoromethyl groups, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL typically involves the reaction of benzylphosphine with trifluoromethylphenyl magnesium bromide in an organic solvent such as ether or tetrahydrofuran. The reaction is carried out at room temperature and requires stirring for several hours to days . After the reaction, the product is purified through crystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, stirring, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrene derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of phenanthrene with reduced functional groups.
Applications De Recherche Scientifique
9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal centers in catalytic reactions, facilitating the formation of reactive intermediates and promoting the desired chemical transformations . The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable component in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-trifluoromethylphenyl)phosphine: Another compound with trifluoromethyl groups, used as a ligand in catalytic reactions.
Borane, tris[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-: A borane derivative with similar structural features.
Uniqueness
9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL stands out due to its phenanthrene backbone, which imparts unique electronic and steric properties. This makes it particularly effective in specific catalytic applications and enhances its potential in scientific research and industrial applications.
Propriétés
Numéro CAS |
62895-59-4 |
|---|---|
Formule moléculaire |
C35H21F9O |
Poids moléculaire |
628.5 g/mol |
Nom IUPAC |
9,10,10-tris[4-(trifluoromethyl)phenyl]phenanthren-9-ol |
InChI |
InChI=1S/C35H21F9O/c36-33(37,38)24-15-9-21(10-16-24)31(22-11-17-25(18-12-22)34(39,40)41)29-7-3-1-5-27(29)28-6-2-4-8-30(28)32(31,45)23-13-19-26(20-14-23)35(42,43)44/h1-20,45H |
Clé InChI |
RLOWHBBDABJZPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C(C2(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)(C6=CC=C(C=C6)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)




![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)




